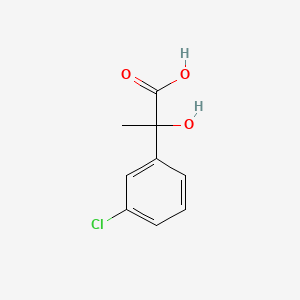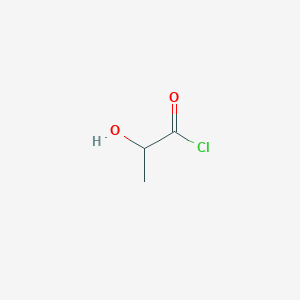
2-Hydroxypropanoyl chloride
Übersicht
Beschreibung
2-Hydroxypropanoyl chloride is a chemical compound with the molecular formula C3H5ClO2 . It is also known by other names such as (2R)-2-Hydroxypropanoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Hydroxypropanoyl chloride consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 108.524 Da and the monoisotopic mass is 107.997810 Da .
Physical And Chemical Properties Analysis
2-Hydroxypropanoyl chloride has a molecular formula of C3H5ClO2 . The average mass of the molecule is 108.524 Da and the monoisotopic mass is 107.997810 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
2-Hydroxypropanoyl chloride is utilized in the synthesis of various complex organic compounds. For instance, 2-(chloroseleno)benzoyl chloride, a related compound, is employed in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, showcasing its versatility in organic synthesis (Lisiak & Młochowski, 2009).
Material Science and Polymer Chemistry
In material science, 2-hydroxypropanoyl chloride derivatives play a significant role. For example, poly(acryloyl chloride) (PACl) is used to enhance the surface of multi-walled carbon nanotubes, indicating its importance in the development of advanced materials and nanocomposites (Wang et al., 2008).
Environmental Chemistry
The compound finds applications in environmental chemistry as well. The effects of chloride ions on the degradation of pollutants in advanced oxidation processes are a topic of research, revealing the compound's role in environmental remediation and pollution control (Yuan et al., 2011).
Catalysis
2-Hydroxypropanoyl chloride derivatives are also used as catalysts in chemical reactions. For example, novel poly-benzyl ammonium chloride resins are developed as efficient catalysts for dehydration of carbohydrates, highlighting their application in catalysis and biomass conversion (Teong et al., 2014).
Analytical Chemistry
In analytical chemistry, derivatives of 2-hydroxypropanoyl chloride are employed in methods like high-performance liquid chromatography for analyzing complex mixtures (Sun et al., 2001).
Wirkmechanismus
Target of Action
2-Hydroxypropanoyl chloride is a chemical compound that has been studied for its potential inhibitory effects on the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme plays a crucial role in key metabolic tissues such as the liver, adipose tissue, and the central nervous system .
Mode of Action
The compound’s interaction with its targets involves the formation of novel alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives . These derivatives are potential inhibitors of 11β-HSD1 . The molecular structure optimization of these compounds was performed employing DFT-B3LYP calculations .
Biochemical Pathways
It is known that the compound is involved in the formation of alkyl (2-alcoxy-2-hydroxypropanoyl)-l-tryptophanate derivatives . These derivatives are potential inhibitors of 11β-HSD1, an enzyme that plays a crucial role in key metabolic tissues .
Pharmacokinetics
It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . This suggests that the compound may have potential applications in regulating metabolic processes in tissues where 11β-HSD1 is active .
Action Environment
It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . This suggests that the compound’s action may be influenced by factors such as the presence of this enzyme and the specific metabolic environment of the tissues where it is active .
Eigenschaften
IUPAC Name |
2-hydroxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUWQBXZZWUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




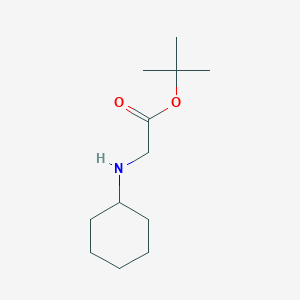



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)
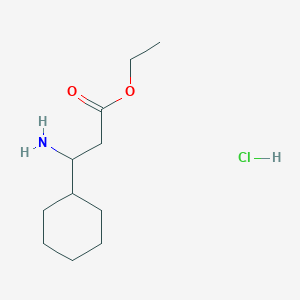


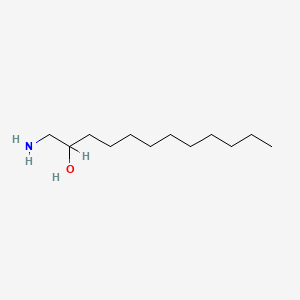
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)


